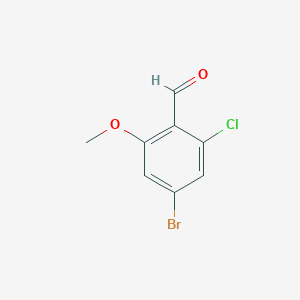

4-Bromo-2-chloro-6-methoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrClO2 |

|---|---|

Molecular Weight |

249.49 g/mol |

IUPAC Name |

4-bromo-2-chloro-6-methoxybenzaldehyde |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 |

InChI Key |

OICBDJRNMZYVQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)Cl)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 2 Chloro 6 Methoxybenzaldehyde

Precursor Synthesis Strategies and Optimization

The efficient synthesis of 4-Bromo-2-chloro-6-methoxybenzaldehyde is highly dependent on the selection and preparation of a suitable starting material. A logical synthetic pathway often commences from a polysubstituted benzene (B151609) ring that contains functionalities amenable to sequential, regioselective transformations. For instance, a plausible precursor could be a trihalobenzene, which allows for the differential reactivity of its halogen atoms to be exploited in subsequent steps. The optimization of precursor synthesis involves ensuring high purity and yield, as this directly impacts the efficiency of the entire synthetic sequence.

Metal-halogen exchange is a powerful reaction in organometallic chemistry for converting an aryl halide into a nucleophilic organometallic species, which can then react with an electrophile. wikipedia.org This reaction is fundamental for creating a carbon-carbon or carbon-heteroatom bond at a specific position on an aromatic ring. The choice of organometallic reagent, typically an organolithium or Grignard reagent, is crucial. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, a key step involves the selective functionalization of a polyhalogenated precursor. The rate of exchange typically follows the trend I > Br > Cl > F, allowing for regioselective reactions on molecules containing different halogens. wikipedia.org For a precursor containing both bromine and chlorine, the metal-halogen exchange will preferentially occur at the more reactive carbon-bromine bond. For example, reacting a precursor like 1-bromo-3,5-dichlorobenzene (B43179) with isopropylmagnesium chloride or n-butyllithium at low temperatures would selectively replace the bromine atom with a metal, creating a highly reactive arylmagnesium or aryllithium intermediate ready for the next step. organic-chemistry.org The presence of chelating groups can accelerate the exchange rate. wikipedia.org

Table 1: Comparison of Reagents in Metal-Halogen Exchange

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Low temp (-78 °C), ether/THF | High reactivity, fast exchange | Requires cryogenic conditions, highly pyrophoric |

| Isopropylmagnesium chloride (i-PrMgCl) | Milder temp (0 °C to RT), THF | Better functional group tolerance, safer | Less reactive than n-BuLi |

This table provides a general comparison of common reagents used for metal-halogen exchange reactions.

Formylation is the chemical process of adding a formyl group (-CH=O) to a compound. wikipedia.org In aromatic chemistry, this is a key method for synthesizing benzaldehydes. wikipedia.org A variety of formylation reactions exist, each with its own specific reagents and applications, such as the Vilsmeier-Haack, Gattermann, and Duff reactions. wikipedia.orgpsu.eduyoutube.com

Following the metal-halogen exchange that generates a nucleophilic arylmetal species, the introduction of the aldehyde group is typically achieved by quenching this intermediate with a formylating agent. google.com A widely used and efficient formyl source for this purpose is N,N-dimethylformamide (DMF). google.com The reaction involves the nucleophilic attack of the arylmagnesium or aryllithium compound on the carbonyl carbon of DMF, followed by acidic workup to hydrolyze the resulting intermediate and yield the desired benzaldehyde (B42025). This method is highly effective and generally provides good yields for the aldehyde product. google.com For instance, the intermediate formed in the previous step would be formylated to produce a 2-bromo-4-chloro-substituted benzaldehyde. google.comgoogle.com

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com This reaction is distinct from SN1 and SN2 mechanisms and is generally feasible only when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In a synthetic route starting from a precursor like 2-bromo-4-chloro-6-fluorobenzaldehyde, the final step to introduce the methoxy (B1213986) group is an SNAr reaction. google.com The aldehyde group acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack. The fluorine atom, being the most electronegative halogen, is an excellent leaving group in SNAr reactions. chemistrysteps.com The reaction is typically carried out by treating the fluorobenzaldehyde intermediate with a source of methoxide (B1231860), such as sodium methoxide or, more mildly, with methanol (B129727) in the presence of a base like potassium carbonate. google.comgoogle.com The methoxide ion attacks the carbon bearing the fluorine atom, leading to the substitution and formation of the final product, this compound. google.com

Regioselective Synthesis Approaches

Regioselectivity, the control of where a reaction occurs on a molecule, is paramount in the synthesis of polysubstituted aromatic compounds. nih.govrsc.org The synthesis of this compound relies on a sequence of highly regioselective reactions where each new substituent is introduced at a specific, predetermined position.

The synthetic strategy leverages the inherent differences in reactivity of the substituents on the precursor ring. organic-chemistry.org

Selective Metal-Halogen Exchange : In a molecule containing multiple different halogens, such as 1-bromo-3-chloro-5-fluorobenzene, the metal-halogen exchange using reagents like n-BuLi or i-PrMgCl is highly regioselective. The reaction occurs preferentially at the most labile carbon-halogen bond, which is typically C-Br over C-Cl or C-F. wikipedia.orgorganic-chemistry.org This ensures that the subsequent formylation occurs at the position formerly occupied by the bromine atom.

Selective Nucleophilic Aromatic Substitution : In the SNAr step, the regioselectivity is governed by the activating effect of the electron-withdrawing groups. libretexts.org In an intermediate such as 2-bromo-4-chloro-6-fluorobenzaldehyde, the aldehyde group strongly activates the ortho and para positions. The fluorine at the 6-position is ortho to the aldehyde, making it highly susceptible to nucleophilic attack. The methoxide nucleophile will selectively displace the fluorine atom over the less reactive chlorine atom, which is meta to the activating aldehyde group. libretexts.orglibretexts.org

This precise control at each step ensures the formation of the desired isomer out of many possibilities, avoiding the need for complex separation of isomeric mixtures. nih.gov

Green Chemistry Principles in Synthesis Route Development

The development of synthetic routes for complex molecules is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. rsc.orgbeilstein-journals.org

Table 2: Evaluation of a Synthetic Route Against Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Atom Economy | Substitution and addition reactions are generally high in atom economy. However, the use of organometallic reagents can generate stoichiometric byproducts. |

| Less Hazardous Synthesis | The use of highly reactive and pyrophoric reagents like n-butyllithium poses significant safety risks. Using safer alternatives like Grignard reagents (e.g., i-PrMgCl) is a greener approach. google.com |

| Safer Solvents & Auxiliaries | Traditional solvents for organometallic reactions like diethyl ether and THF are volatile and flammable. Research into greener solvent alternatives is ongoing. |

| Energy Efficiency | Avoiding cryogenic conditions (-78 °C) required for many organolithium reactions in favor of milder conditions (0 °C) improves energy efficiency. google.comgoogle.com |

| Catalysis | While the core reactions are stoichiometric, exploring catalytic methods for C-H activation or formylation could represent a significant green advancement. |

| Reduce Derivatives | A well-designed regioselective strategy avoids the need for protecting groups, reducing the number of steps and the amount of waste generated. |

One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are a key green strategy. acs.orgresearchgate.net The sequence of metal-halogen exchange followed by formylation can often be performed in a one-pot fashion, which reduces solvent waste and energy consumption associated with workup and purification steps. rug.nl The described synthesis pathway, particularly when using Grignard reagents at moderate temperatures, represents an improvement over older methods that required cryogenic conditions or produced significant isomeric byproducts. google.com

Chemical Reactivity and Transformation Studies of 4 Bromo 2 Chloro 6 Methoxybenzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group is a key site for a range of chemical transformations, including oxidation, reduction, and condensation reactions. These reactions are fundamental in organic synthesis for altering the oxidation state of the carbonyl carbon or for forming new carbon-carbon and carbon-nitrogen bonds.

The oxidation of the aldehyde group in 4-Bromo-2-chloro-6-methoxybenzaldehyde to a carboxylic acid is a common and synthetically important transformation. This conversion is typically achieved using strong oxidizing agents. The general mechanism for aldehyde oxidation involves the initial formation of a hydrate (B1144303) (a gem-diol) by the addition of water to the carbonyl group. libretexts.org This hydrate is then attacked by the oxidizing agent to yield the corresponding carboxylic acid. libretexts.org

Studies on substituted benzaldehydes have shown that the reaction is typically first order with respect to both the aldehyde and the oxidizing agent. researchgate.netsphinxsai.com The presence of electron-withdrawing groups on the aromatic ring, such as the bromo and chloro substituents in the target molecule, can influence the rate of oxidation. Common oxidizing agents are effective for this transformation. The product of this reaction is 4-Bromo-2-chloro-6-methoxybenzoic acid.

Table 1: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, heat | 4-Bromo-2-chloro-6-methoxybenzoic acid |

| Chromium trioxide (CrO₃) | Sulfuric acid, acetone (B3395972) (Jones reagent) | 4-Bromo-2-chloro-6-methoxybenzoic acid |

| Pyridinium bromochromate (PBC) | Dimethyl sulfoxide (B87167) (DMSO) | 4-Bromo-2-chloro-6-methoxybenzoic acid |

The reduction of the aldehyde moiety to a primary alcohol, (4-Bromo-2-chloro-6-methoxyphenyl)methanol, can be accomplished using a variety of reducing agents. Metal hydrides are commonly employed for this purpose due to their efficiency and selectivity.

The chemoselectivity of the reduction is a significant consideration. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are often preferred as they selectively reduce aldehydes and ketones without affecting other potentially reducible functional groups. More powerful reagents such as lithium aluminum hydride (LiAlH₄) are also effective but may exhibit broader reactivity. Enzymatic reductions offer an alternative, environmentally friendly approach and can exhibit high selectivity for the aldehyde group. mdpi.com For instance, studies have shown that electron-donating groups on the aromatic ring, like the methoxy (B1213986) group, can activate the aldehyde for enzymatic reduction. mdpi.com

While the reduction of the achiral aldehyde group in this compound does not inherently involve stereochemical control, it is a crucial consideration in the reduction of more complex aldehydes where new stereocenters may be formed. In such cases, the choice of reducing agent and reaction conditions can be tailored to achieve a desired stereochemical outcome. acs.org

Table 2: Selected Reducing Agents for the Conversion of Aldehydes to Alcohols

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol (B129727) or Ethanol, room temperature | (4-Bromo-2-chloro-6-methoxyphenyl)methanol |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (4-Bromo-2-chloro-6-methoxyphenyl)methanol |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C or PtO₂, pressure | (4-Bromo-2-chloro-6-methoxyphenyl)methanol |

| Biocatalysts (e.g., E. coli) | Whole-cell biocatalyst in an aqueous medium | (4-Bromo-2-chloro-6-methoxyphenyl)methanol |

The aldehyde group readily undergoes nucleophilic addition reactions with primary amines, leading to the formation of imines, also known as Schiff bases. ncert.nic.in This condensation reaction is a two-step process that begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon. This addition forms a tetrahedral intermediate called a carbinolamine. The reaction is typically catalyzed by acid, which protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water). Subsequent dehydration yields the stable imine product. The reactivity of benzaldehyde (B42025) derivatives in these reactions can be influenced by the electronic nature of the ring substituents. ncert.nic.in The electron-withdrawing halogens on this compound enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine.

Reactivity of Aromatic Halogen Substituents

The presence of two different halogen atoms on the aromatic ring offers opportunities for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen, with the general trend being I > Br > OTf >> Cl. scispace.com This differential reactivity allows for the selective functionalization of the C-Br bond in this compound while leaving the C-Cl bond intact.

Suzuki Reaction: This reaction couples the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov The reaction of this compound with an arylboronic acid would be expected to selectively yield a biaryl product, replacing the bromine atom. nih.govresearchgate.netmdpi.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org Subjecting the target molecule to Heck conditions with an alkene like n-butyl acrylate (B77674) would selectively form a substituted cinnamic acid derivative at the bromine position.

Sonogashira Reaction: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with a terminal alkyne would result in the formation of an aryl alkyne, again with high selectivity for the more reactive C-Br bond. researchgate.net

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Expected Product at C-Br Position |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid or Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Aryl or vinyl substituent |

| Heck | Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira | Terminal Alkyne | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine Base | Alkynyl substituent |

Aryl halides can undergo nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by strong electron-withdrawing groups positioned ortho or para to the halogen leaving group. libretexts.orglibretexts.org In this compound, the aldehyde group is a strong electron-withdrawing group. It is located ortho to the chlorine atom and para to the bromine atom, thereby activating both halogens for nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge in this intermediate is delocalized onto the electron-withdrawing substituent, which is a crucial stabilizing factor. youtube.com In the second step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring.

The relative reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. youtube.com This trend is opposite to that seen in SN1/SN2 reactions and is attributed to the high electronegativity of the lighter halogens, which enhances the electrophilicity of the carbon atom being attacked in the rate-determining addition step. youtube.com Therefore, in a competitive situation, a nucleophile would be expected to preferentially displace the chlorine atom over the bromine atom in this compound, assuming other factors are equal. A relevant industrial process involves the displacement of a fluorine atom from 2-fluoro-4-bromobenzaldehyde by a methoxide (B1231860) ion to synthesize 4-bromo-2-methoxybenzaldehyde. google.com

Transformations Involving the Methoxy Group

Currently, there is a notable absence of published research specifically detailing the chemical transformations of the methoxy group in this compound. While O-demethylation is a common reaction for aryl methyl ethers, specific conditions and outcomes for this substrate have not been documented in readily accessible scientific literature. General methods for demethylation often employ reagents such as boron tribromide, hydrobromic acid, or certain thiolates, but their application to this compound has not been specifically described.

Mechanism-Oriented Investigations of Key Reactions

Consistent with the lack of reported reactivity studies, there are no mechanism-oriented investigations concerning the key reactions of this compound found in the surveyed literature. Mechanistic studies are crucial for understanding reaction pathways, transition states, and the influence of substituents on reactivity. However, without established reactions for this compound, such in-depth mechanistic work has not been published.

Synthesis and Characterization of Novel Derivatives and Analogues

Design Principles for Functionalized Derivatives

The design of functionalized derivatives of 4-Bromo-2-chloro-6-methoxybenzaldehyde would be guided by the interplay of its substituent groups: the aldehyde, bromo, chloro, and methoxy (B1213986) moieties. These groups dictate the molecule's electronic properties and steric profile, which are crucial for designing new compounds with specific functions.

Electronic Effects: The bromo and chloro atoms are electron-withdrawing groups due to their electronegativity, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the methoxy group is an electron-donating group through resonance, activating the ring. The aldehyde group is strongly deactivating. The combined electronic influence of these substituents significantly affects the reactivity of the benzene (B151609) ring and the carbonyl group.

Steric Hindrance: The presence of substituents at positions 2 and 6 (chloro and methoxy groups) flanking the aldehyde at position 1 creates significant steric hindrance. This can influence the accessibility of the aldehyde group for certain reactions and may dictate the conformational preferences of resulting derivatives.

Structure-Activity Relationships (SAR): In designing new derivatives, principles of SAR would be paramount. For instance, in medicinal chemistry, the halogen atoms (bromo and chloro) can enhance lipophilicity and membrane permeability. mdpi.com The methoxy group can be a key site for metabolic transformation or can participate in hydrogen bonding. Alterations to the aldehyde group, such as conversion to an imine or an alcohol, would fundamentally change the molecule's chemical properties and potential biological interactions. mdpi.com The specific substitution pattern influences molecular polarity and intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for crystal packing and material properties. mdpi.comnih.gov

Synthesis of Schiff Base Ligands Incorporating the this compound Scaffold

Schiff bases, or imines, are a widely studied class of compounds formed by the condensation reaction between a primary amine and an aldehyde or ketone. internationaljournalcorner.com The synthesis of a Schiff base ligand from this compound would theoretically proceed via the reaction shown below, typically catalyzed by a small amount of acid.

General Reaction Scheme:

The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. mdpi.com

Anticipated Characterization: The resulting Schiff base ligand would be characterized using standard spectroscopic techniques:

FT-IR Spectroscopy: The formation of the imine bond (C=N) would be confirmed by the appearance of a characteristic stretching vibration band, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H bands of the primary amine. internationaljournalcorner.commdpi.com

¹H NMR Spectroscopy: A key signal would be the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the δ 8.0-9.0 ppm region. mdpi.comnih.gov

¹³C NMR Spectroscopy: The formation of the Schiff base would be confirmed by a signal for the imine carbon, typically found in the δ 160-170 ppm range. nih.gov

While no specific examples for this compound are documented, studies on similar molecules, such as 5-bromosalicylaldehyde (B98134) and various chlorobenzaldehydes, demonstrate that this reaction is generally high-yielding and straightforward. mdpi.comnih.gov The specific choice of the primary amine (R-NH₂) would be crucial in tailoring the final properties of the ligand for applications in coordination chemistry, catalysis, or materials science. nih.govmdpi.com

Below is a hypothetical data table for a Schiff base synthesized from this compound and a generic aniline, based on data from analogous compounds.

| Property | Predicted Data |

| Appearance | Crystalline solid |

| FT-IR (ν_max, cm⁻¹) | ~1625 (C=N stretch) |

| ¹H NMR (δ, ppm) | ~8.5 (s, 1H, -CH=N-), 7.0-8.0 (m, aromatic protons) |

| ¹³C NMR (δ, ppm) | ~163 (-CH=N-) |

Formation of Polycyclic and Heterocyclic Systems

The aldehyde functional group is a versatile handle for the construction of more complex molecular architectures, including polycyclic and heterocyclic systems. Several classic organic reactions could potentially be employed using this compound as a starting material.

Quinazoline (B50416) Synthesis: One common method involves the condensation of an aldehyde with a 2-aminobenzylamine, followed by oxidation, to form a 2-substituted quinazoline ring system. researchgate.net This approach would yield a quinazoline core bearing the 4-bromo-2-chloro-6-methoxyphenyl substituent.

Benzoin (B196080) and Aza-Benzoin Reactions: N-heterocyclic carbene (NHC) catalyzed reactions, such as the benzoin condensation, could be used to couple two molecules of the aldehyde or to perform a cross-benzoin reaction with another aldehyde. beilstein-journals.org This would lead to the formation of α-hydroxy ketones, which are valuable synthetic intermediates.

Other Cyclization Reactions: The aldehyde can participate in various cyclization strategies. For example, reactions with activated methylene (B1212753) compounds followed by intramolecular cyclization can lead to the formation of various heterocyclic rings. The specific reaction pathway would depend on the chosen reaction partner and conditions. mdpi.com

The success and regioselectivity of these reactions would be influenced by the electronic and steric nature of the this compound scaffold. The steric bulk around the aldehyde could potentially lower reaction rates compared to less substituted benzaldehydes.

Derivatives for Advanced Spectroscopic Probes

The development of derivatives of this compound for use as spectroscopic probes is a hypothetical application. The design of such probes often relies on creating molecules where a specific binding event or environmental change leads to a measurable change in spectroscopic properties, such as fluorescence or color.

Design Principles for Spectroscopic Probes:

Fluorophore Conjugation: The 4-Bromo-2-chloro-6-methoxyphenyl moiety could be attached to a known fluorophore. The aldehyde group provides a convenient point for modification, allowing it to be converted into an imine or other linkage to connect to a signaling unit.

Bioorthogonal Chemistry: The aldehyde group is a bioorthogonal handle, meaning it can undergo specific chemical reactions within a biological system without interfering with native processes. wikipedia.org For example, it can react with hydrazide or aminooxy-functionalized molecules in a cell or organism, a strategy used for chemical biology probes.

Intramolecular Charge Transfer (ICT): A common design strategy involves connecting the substituted benzaldehyde (B42025) (an electron-accepting or donating unit) to another part of the molecule with opposite electronic properties. Upon excitation with light, an ICT state can be formed, and the emission properties of this state are often highly sensitive to the local environment, such as solvent polarity.

Currently, there is no published research describing the synthesis or application of derivatives from this compound specifically for these purposes. However, the principles are well-established, and the unique electronic and steric properties of this scaffold could potentially be exploited to create novel probes and sensors.

Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopic Investigations

Conformational Analysis via Vibrational Spectroscopy:A study of the conformational isomers based on vibrational spectroscopy has not been found in the searched literature.

The absence of this fundamental data prevents the creation of the requested data tables and detailed research findings. Further research and publication of the spectroscopic properties of 4-Bromo-2-chloro-6-methoxybenzaldehyde in peer-reviewed scientific journals would be required to enable the generation of such an article.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry of this compound (C₈H₆BrClO₂) confirms its molecular weight and reveals a fragmentation pattern characteristic of halogenated aromatic compounds. The monoisotopic mass of the compound is calculated to be 247.924 Da.

A key feature in the mass spectrum is the distinctive isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the parent ion appears as a cluster of peaks. The most significant peaks are the M+ peak, the M+2 peak, and the M+4 peak, resulting from the different combinations of these isotopes. This pattern is a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.

The fragmentation of this compound under electron ionization is expected to follow pathways common to substituted benzaldehydes and halobenzenes. Principal fragmentation routes likely include the loss of the formyl radical (•CHO), a halogen radical (Br• or Cl•), or a methyl radical (•CH₃) from the methoxy (B1213986) group. Analysis of the mass spectra of related compounds like p-bromochlorobenzene shows characteristic fragments corresponding to the halogenated phenyl cation. nih.govnist.gov For instance, the spectrum of p-bromochlorobenzene shows prominent peaks for the molecular ion [C₆H₄BrCl]⁺• and fragments resulting from the loss of a halogen. nih.gov Similarly, the fragmentation of 2-methoxybenzaldehyde (B41997) involves the loss of a hydrogen atom followed by carbon monoxide, or the loss of the entire methoxy group. nist.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Notes |

|---|---|---|---|

| [M]⁺ | [C₈H₆BrClO₂]⁺ | 248 | Molecular ion peak. Will exhibit M+2 and M+4 peaks due to isotopes. |

| [M-CHO]⁺ | [C₇H₆BrClO]⁺ | 219 | Loss of the formyl group. |

| [M-Br]⁺ | [C₈H₆ClO₂]⁺ | 169 | Loss of a bromine radical. |

| [M-Cl]⁺ | [C₈H₆BrO₂]⁺ | 213 | Loss of a chlorine radical. |

| [M-CH₃]⁺ | [C₇H₃BrClO₂]⁺ | 233 | Loss of a methyl radical from the methoxy group. |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure determination for this compound is not available in the cited literature, extensive studies on closely related multi-substituted benzaldehyde (B42025) derivatives provide a robust framework for predicting its solid-state characteristics. rsc.orgnih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a variety of weak intermolecular interactions, which collectively dictate the supramolecular architecture. nih.gov Studies on similar halogenated organic molecules show that interactions such as hydrogen bonds, halogen bonds, and π–π stacking are crucial in stabilizing the crystal lattice. rsc.orgnih.govtheochem.nl

Key anticipated interactions include:

C–H···O Hydrogen Bonds: The aldehyde and methoxy oxygen atoms are likely to act as acceptors for weak hydrogen bonds from aromatic C–H groups of neighboring molecules, forming synthons that link molecules into larger assemblies. rsc.orgnih.gov

Halogen Bonding: The bromine and chlorine substituents can participate in halogen bonds (e.g., Br···O, Cl···O, Br···Cl). rsc.org These interactions, where the halogen acts as a Lewis acid, are known to be significant in directing crystal packing. theochem.nl Type I and Type II halogen-halogen contacts are also possible, further consolidating the structure. rsc.orgnih.gov

C–H···π Interactions: Hydrogen atoms from one molecule can interact with the π-system of an adjacent aromatic ring, adding to the network of cohesive forces. rsc.orgnih.gov

The interplay of these varied interactions facilitates the formation of complex, multi-dimensional supramolecular networks. rsc.org

Table 2: Anticipated Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor Group | Acceptor Group | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Aromatic C-H | Aldehyde C=O, Methoxy -OCH₃ | Formation of molecular chains or sheets. rsc.orgnih.gov |

| Halogen Bond | C-Br, C-Cl | Aldehyde C=O, Methoxy -OCH₃, Br, Cl | Directional control of molecular assembly. rsc.org |

| π–π Stacking | Benzene (B151609) Ring | Benzene Ring | Stabilization through aromatic ring overlap. rsc.orgnih.gov |

| C–H···π Interaction | Aromatic/Alkyl C-H | Benzene Ring | Contribution to overall lattice energy. nih.gov |

Geometric Parameters and Conformation in Crystalline State

In the crystalline state, the this compound molecule is expected to be largely planar. This planarity allows for effective electron delocalization between the benzene ring, the aldehyde group, and the methoxy group, and facilitates efficient crystal packing. acs.org However, minor deviations from planarity may occur due to steric hindrance between the adjacent chloro and methoxy groups at the 2- and 6-positions.

The conformation of the aldehyde group relative to the ring is a critical parameter. In many substituted benzaldehydes, the aldehyde group is coplanar with the benzene ring. ias.ac.in Gas-phase electron diffraction studies of benzaldehyde itself show a planar equilibrium structure. acs.org The bond lengths and angles are expected to conform to standard values for substituted aromatic systems, although they can be subtly influenced by the electronic effects of the substituents and the forces of crystal packing. acs.orgresearchgate.net For instance, analysis of salicylaldehyde (B1680747) (a hydroxy-substituted benzaldehyde) revealed changes in bond lengths, such as a lengthening of the C=O bond and a shortening of the exocyclic C-C bond, consistent with resonance effects. acs.org

Table 3: Expected Geometric Parameters for this compound

| Parameter | Expected Value (Å or °) | Reference/Comment |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | Typical for bromobenzenes. |

| C-Cl Bond Length | ~1.74 Å | Typical for chlorobenzenes. |

| Aromatic C-C Bond Length | 1.38 - 1.41 Å | Based on studies of substituted benzaldehydes. nih.gov |

| C=O Bond Length | ~1.21 Å | Based on gas-phase data for benzaldehyde. acs.org |

| C(ring)-C(aldehyde) Bond Length | ~1.48 Å | Based on gas-phase data for benzaldehyde. acs.org |

| C(ring)-O(methoxy) Bond Length | ~1.36 Å | Typical for anisole (B1667542) derivatives. |

| C-C-C Bond Angle (in ring) | ~120° | Slight distortions expected due to substituents. |

| C(ring)-C(ring)-C(aldehyde) Angle | ~120° | Expected geometry for sp² hybridized carbon. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been instrumental in characterizing 4-Bromo-2-chloro-6-methoxybenzaldehyde.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are employed to locate the minimum energy structure on the potential energy surface. researchgate.net

The conformational landscape of this molecule is primarily defined by the orientation of the methoxy (B1213986) (-OCH3) and aldehyde (-CHO) groups relative to the benzene (B151609) ring. Rotation around the C-O bonds of these substituents can lead to different conformers. Computational studies on similar substituted benzaldehydes have shown that the planarity of the molecule is a critical factor in its stability, often favoring conformations where the aldehyde group is coplanar with the ring to maximize conjugation. ufms.br For this compound, steric hindrance between the ortho substituents (chloro and methoxy groups) and the aldehyde group plays a significant role in determining the final geometry. The optimization process systematically explores these rotational possibilities to identify the global minimum energy conformation, which represents the most populated structure at equilibrium. ufms.br

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length (Å) | 1.895 |

| C-Cl Bond Length (Å) | 1.738 |

| C=O Bond Length (Å) | 1.215 |

| C-O (methoxy) Bond Length (Å) | 1.362 |

| C-C-C (ring) Bond Angle (°) | 118-122 |

| O=C-H Bond Angle (°) | 124.5 |

Note: These are typical values and would be precisely determined by specific DFT calculations.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govkarazin.ua

For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the methoxy group, while the LUMO is often centered on the electron-withdrawing aldehyde group and the carbon atoms of the ring. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide precise energies for these orbitals and visualize their spatial distribution. researchgate.net

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: These values are illustrative and depend on the level of theory and basis set used.

DFT is a reliable tool for predicting various spectroscopic parameters. By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical predictions are invaluable for assigning experimental spectra and confirming the molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net

Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can compute the harmonic vibrational frequencies. researchgate.net These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Theoretical spectra generated from these calculations can be compared with experimental data to provide a detailed assignment of the vibrational modes of the molecule, such as the characteristic stretching frequencies of the C=O (aldehyde), C-Cl, C-Br, and C-O bonds. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | ~1710 |

| Methoxy | C-O Stretch | ~1250 |

| Chloro | C-Cl Stretch | ~750 |

| Bromo | C-Br Stretch | ~650 |

Note: Calculated frequencies are often scaled to better match experimental values.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This approach is particularly useful for exploring the conformational flexibility of the methoxy and aldehyde groups in this compound in different environments, such as in a solvent. These simulations can reveal the accessible conformations and the timescales of transitions between them, providing a more realistic understanding of the molecule's behavior in solution.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling aims to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For this compound, descriptors calculated from its optimized geometry and electronic structure (such as molecular weight, volume, dipole moment, and HOMO-LUMO energies) could be used as inputs for QSPR models. These models could then predict properties like boiling point, solubility, or reactivity for a series of related compounds without the need for extensive experimental measurements.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution at the aromatic ring or reactions at the aldehyde group, DFT can be used to map out the entire reaction pathway. researchgate.net This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Applications in Chemical Sciences

Role as a Key Intermediate in Advanced Organic Synthesis

The multifunctionality of 4-bromo-2-chloro-6-methoxybenzaldehyde suggests it could serve as a valuable building block in organic synthesis. The aldehyde group is a versatile handle for forming carbon-carbon bonds and can be converted into a variety of other functional groups. The halogen substituents (bromo and chloro) provide sites for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are fundamental in constructing more complex molecular architectures. The methoxy (B1213986) group influences the electronic properties and reactivity of the aromatic ring.

Despite this potential, specific examples of its use as a precursor to complex organic molecules, in the synthesis of agrochemicals, or as a defined intermediate in medicinal chemistry research are not described in available scientific literature.

Precursor to Complex Organic Molecules

There is no specific information available in the scientific literature regarding the use of this compound as a precursor to complex organic molecules.

Utility in the Synthesis of Agrochemicals

There is no specific information available in the scientific literature regarding the utility of this compound in the synthesis of agrochemicals.

Intermediate in Medicinal Chemistry Research

There is no specific information available in the scientific literature detailing the role of this compound as an intermediate in medicinal chemistry research.

Application in Materials Science and Functional Materials Development

Halogenated and methoxy-substituted aromatic compounds can serve as precursors in the development of functional materials. The presence of bromine and chlorine could facilitate polymerization reactions or be used to tune the electronic properties of materials.

However, a detailed search did not yield any studies where this compound is specifically used for these purposes.

Design of Non-Acid Degradable Linkers for Solid-Phase Synthesis

There is no specific information available in the scientific literature on the application of this compound in the design of non-acid degradable linkers for solid-phase synthesis.

Precursor for Fluorescent Dyes and Optoelectronic Materials

There is no specific information available in the scientific literature concerning the use of this compound as a precursor for fluorescent dyes or optoelectronic materials.

Compound Information

Contributions to Catalysis Research

Ligand Precursor for Metal Complexes in Catalytic Systems

This compound serves as a valuable precursor in the synthesis of Schiff base ligands, which are pivotal in the field of coordination chemistry and catalysis. Schiff bases, characterized by the azomethine (-C=N-) group, are readily formed through the condensation reaction of a primary amine with an aldehyde or ketone. The specific structural features of this compound, including the aldehyde functional group and the substituted aromatic ring, allow for the creation of sterically and electronically diverse ligands.

The synthesis of Schiff base ligands using substituted aldehydes is a well-established methodology. For instance, various Schiff base ligands have been prepared through the condensation of aldehydes like 5-bromo salicylaldehyde (B1680747) or 5-methoxy salicylaldehyde with primary amines. nih.gov These ligands, featuring bromo and methoxy substitutions, demonstrate the principle of how specific functionalities on the aldehyde precursor are incorporated into the final ligand structure. This principle extends to this compound, where the bromo, chloro, and methoxy groups can influence the coordination properties and subsequent catalytic activity of the resulting metal complexes.

Once synthesized, these Schiff base ligands can coordinate with a variety of transition metal ions to form stable metal complexes. mdpi.com These complexes have found broad applications in catalysis, including oxidation reactions, reductions, and polymerization. scispace.com The catalytic performance of these metal complexes is often finely tunable by modifying the structure of the Schiff base ligand. The substituents on the aromatic ring of the aldehyde precursor, such as the bromo, chloro, and methoxy groups in this compound, can exert significant electronic and steric effects on the metal center, thereby influencing the catalytic efficiency and selectivity of the complex.

The table below illustrates examples of substituted salicylaldehydes used in the synthesis of Schiff base ligands for metal complexes, highlighting the role of precursors similar to this compound.

| Precursor Aldehyde | Resulting Ligand Type | Metal Ions Complexed |

| 5-Bromo salicylaldehyde | Bidentate Schiff Base | Cr(III), Fe(III) |

| 5-Methoxy salicylaldehyde | Bidentate Schiff Base | Mn(II) |

| Salicylaldehyde | Bidentate Schiff Base | Cu(II), Co(II), Mn(II) |

This table is generated based on information from studies on Schiff base metal complexes. nih.govmdpi.com

Application in Environmental Chemistry Research

Synthesis of Metabolites of Polychlorinated Biphenyls (PCBs) for Analytical Standards

In the field of environmental chemistry, there is a critical need for authentic analytical standards to accurately identify and quantify pollutants and their metabolic products. Polychlorinated biphenyls (PCBs) are persistent organic pollutants that undergo metabolic transformation in organisms to form hydroxylated metabolites (OH-PCBs). nih.gov These metabolites are of significant toxicological concern, and their study requires the availability of pure reference compounds.

The synthesis of OH-PCB standards can be challenging. A viable synthetic route involves the preparation of methoxylated PCBs (MeO-PCBs) as stable precursors, which can then be demethylated to yield the desired OH-PCBs. nih.gov This is where a compound like this compound can play a role as a starting material or an intermediate in the synthesis of specific MeO-PCB congeners. The bromo, chloro, and methoxy-substituted benzene (B151609) ring of this compound provides a key structural motif that can be incorporated into more complex biphenyl systems through cross-coupling reactions.

The table below outlines the relationship between different forms of PCB metabolites, underscoring the importance of synthetic precursors for obtaining analytical standards.

| Precursor Compound Type | Target Metabolite | Significance |

| Methoxylated PCB (MeO-PCB) | Hydroxylated PCB (OH-PCB) | Stable precursor for the synthesis of toxicologically relevant metabolites. |

| Polychlorinated Biphenyl (PCB) | Methoxylated PCB (MeO-PCB) | Intermediate in the environmental and biological transformation of PCBs. |

| Polychlorinated Biphenyl (PCB) | Hydroxylated PCB (OH-PCB) | Direct metabolic product of PCBs in organisms. |

This table is compiled from research on the metabolism and interconversion of PCB derivatives. nih.govnih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The pursuit of efficient and novel synthetic routes to 4-Bromo-2-chloro-6-methoxybenzaldehyde is a key area for future research. Current methodologies can be expanded upon to develop more sustainable and atom-economical processes. One promising avenue is the exploration of late-stage C-H functionalization. This would involve the direct introduction of the formyl group onto a pre-functionalized 1-bromo-3-chloro-5-methoxybenzene ring system, potentially catalyzed by transition metals. Such an approach would circumvent the need for multi-step sequences that often involve harsh reagents and generate significant waste.

Another area of interest lies in the refinement of existing multi-step syntheses. For instance, a known route to the related 4-bromo-2-methoxybenzaldehyde begins with 1,4-dibromo-2-fluorobenzene google.comgoogle.com. A potential novel pathway for the target compound could adapt this by first introducing the chloro and methoxy (B1213986) groups, followed by a selective formylation. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, would also represent a significant advancement in the synthesis of this compound. researchgate.net

| Proposed Synthetic Strategy | Key Transformation | Potential Advantages |

| Late-Stage C-H Functionalization | Direct formylation of a 1-bromo-3-chloro-5-methoxybenzene precursor. | Increased atom economy, reduced step count. |

| Modified Multi-step Synthesis | Introduction of chloro and methoxy groups prior to formylation. | Potentially higher overall yield and purity. |

| One-Pot/Tandem Reactions | Combining multiple synthetic steps into a single process. | Reduced waste, time, and resource efficiency. |

Investigation of Unexplored Chemical Transformations

The unique substitution pattern of this compound, featuring an aldehyde, a bromo group, a chloro group, and a methoxy group, offers a rich platform for exploring a variety of chemical transformations that have yet to be reported for this specific molecule.

Future research should focus on leveraging the reactivity of the aldehyde and the halogen substituents. For example, the aldehyde functionality is a prime candidate for Wittig reactions , allowing for the synthesis of a diverse range of alkene derivatives. organic-chemistry.org This could lead to the creation of novel compounds with interesting photophysical or biological properties. Similarly, reductive amination of the aldehyde would provide access to a library of substituted benzylamines, which are common motifs in pharmaceuticals. harvard.edumasterorganicchemistry.comredalyc.orgorganic-chemistry.org

The presence of the bromo substituent opens the door to a plethora of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , in particular, stands out as a powerful tool for forming new carbon-carbon bonds by reacting the aryl bromide with various boronic acids or esters. wikipedia.orgresearchgate.netorganic-chemistry.orgharvard.edulibretexts.org This would enable the synthesis of biaryl compounds and other complex molecular architectures.

Furthermore, the formation of Schiff bases through condensation with primary amines is another underexplored area for this compound. nih.govnih.govinternationaljournalcorner.com These imine-containing molecules are known to exhibit a range of interesting properties and can serve as ligands for metal complexes.

| Reaction Type | Reactive Site | Potential Products |

| Wittig Reaction | Aldehyde | Substituted alkenes |

| Reductive Amination | Aldehyde | Substituted benzylamines |

| Suzuki-Miyaura Coupling | Bromo group | Biaryl compounds, complex organic molecules |

| Schiff Base Formation | Aldehyde | Imines (Schiff bases) |

Advanced Computational Modeling for Predictive Chemistry

To accelerate the discovery and design of new applications for this compound, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure and reactivity. researchgate.netmdpi.comresearchgate.net

Key areas for computational investigation include:

Molecular Electrostatic Potential (MEP) Mapping: MEP maps can visualize the electron density distribution around the molecule, identifying electrophilic and nucleophilic sites. This information is crucial for predicting how the molecule will interact with other reagents and biological targets.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the molecule's reactivity in various chemical reactions. The HOMO-LUMO gap can also provide an indication of the molecule's kinetic stability.

Bond Dissociation Energy (BDE) Calculations: DFT can be used to calculate the energy required to break specific bonds within the molecule. beilstein-journals.org This is particularly relevant for predicting the reactivity of the C-Br and C-Cl bonds in cross-coupling reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives of this compound are synthesized and tested for a particular activity, QSAR models can be developed to correlate their chemical structures with their observed activities. mdpi.comresearchgate.netbeilstein-journals.org This can guide the design of new, more potent compounds.

Development of Novel Functional Materials Based on the Compound Scaffold

The unique combination of functional groups in this compound makes it an attractive building block for the development of novel functional materials.

Liquid Crystals: The rigid aromatic core of the molecule is a common feature in liquid crystalline materials. nih.govresearchgate.netcolorado.eduresearchgate.netbeilstein-journals.org By attaching flexible alkyl or alkoxy chains to the aromatic ring, it may be possible to synthesize new liquid crystals with unique mesophase behaviors. The polarity and anisotropy introduced by the halogen and methoxy substituents could lead to interesting dielectric and optical properties.

Fluorescent Probes: Substituted benzaldehydes are often used as precursors in the synthesis of fluorescent dyes and probes. rsc.orggoogle.comnih.govresearchgate.netgoogle.comacs.org The electron-withdrawing and electron-donating groups on the aromatic ring of this compound could be exploited to tune the photophysical properties of new fluorescent molecules. These could potentially be developed into sensors for specific analytes or for use in bioimaging.

Future research in this area would involve the strategic modification of the this compound scaffold to introduce moieties that promote self-assembly into ordered structures (for liquid crystals) or that lead to desirable fluorescence characteristics.

Q & A

Basic: What synthetic routes are recommended for preparing 4-Bromo-2-chloro-6-methoxybenzaldehyde, and what key intermediates are involved?

Methodological Answer:

The compound can be synthesized via sequential halogenation of a methoxybenzaldehyde precursor. A typical approach involves:

- Step 1: Methoxy-directed bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–25°C).

- Step 2: Chlorination at the ortho position via electrophilic substitution, employing reagents like Cl2/FeCl3 or SO2Cl2.

- Intermediate: 6-Methoxy-2-chlorobenzaldehyde is a critical precursor, with bromination occurring at the para position relative to the aldehyde group.

Validation: Monitor reaction progress using TLC and characterize intermediates via <sup>1</sup>H NMR (e.g., aldehyde proton at ~10 ppm) and IR (C=O stretch ~1700 cm<sup>-1</sup>) .

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection: Grow single crystals via slow evaporation in a solvent like ethyl acetate/hexane. Collect high-resolution diffraction data using a synchrotron or Cu-Kα source.

- Structure Solution: Use SHELXT (direct methods) for phase determination and SHELXL for refinement. The bromo and chloro substituents generate strong anomalous scattering, aiding in heavy-atom positioning .

- Ambiguity Resolution: For disordered methoxy groups, apply restraints (DFIX, SIMU) in SHELXL. Validate using Rint (<5%) and goodness-of-fit (GOF ~1.0). ORTEP-3 can visualize thermal ellipsoids to confirm atomic positions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to minimize inhalation exposure.

- First Aid:

- Skin Contact: Wash immediately with soap/water for 15 minutes; seek medical attention if irritation persists.

- Eye Exposure: Flush with water for 15 minutes and consult an ophthalmologist.

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Toxicity data are limited, so treat as a potential irritant based on analogs like 4-(Bromomethyl)benzaldehyde .

Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be reconciled for this compound?

Methodological Answer:

- NMR Analysis:

- <sup>13</sup>C NMR: The aldehyde carbon appears at ~190 ppm. Bromine and chlorine substituents deshield adjacent carbons by 5–10 ppm.

- Coupling Conflicts: Aromatic proton splitting may arise from anisotropic effects of halogens. Use 2D NMR (COSY, HSQC) to assign signals unambiguously.

- Mass Spectrometry: High-resolution ESI-MS can distinguish between isotopic clusters (Br: ~1:1 for <sup>79</sup>Br/<sup>81</sup>Br; Cl: ~3:1 for <sup>35</sup>Cl/<sup>37</sup>Cl).

- Validation: Cross-reference with computational methods (DFT for <sup>1</sup>H chemical shifts) to resolve ambiguities .

Basic: What purification techniques optimize yield and purity for this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures (3:1 v/v) at 60°C. The compound’s halogen substituents reduce solubility in nonpolar solvents.

- Column Chromatography: Employ silica gel with a gradient of ethyl acetate in hexane (5% → 20%). Monitor fractions by TLC (Rf ~0.4 in 10% EA/hexane).

- Solubility Considerations: The methoxy group enhances solubility in dichloromethane, while bromo and chloro groups reduce it in aqueous systems .

Advanced: How do electronic effects of substituents influence the aldehyde’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects:

- The methoxy group (-OCH3) is electron-donating, activating the ring toward electrophilic substitution but deactivating the aldehyde toward nucleophilic attack.

- Halogens (-Br, -Cl) are weakly electron-withdrawing, directing reactions to the para position relative to the aldehyde.

- Reactivity in Suzuki Coupling: The bromo substituent acts as a leaving group. Use Pd(PPh3)4 and arylboronic acids in THF/Na2CO3 (80°C, 12h) to form biaryl derivatives.

- Kinetic vs. Thermodynamic Control: Steric hindrance from chloro and methoxy groups may favor mono-substitution over di-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.